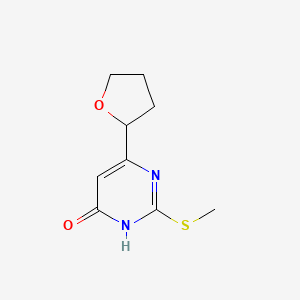

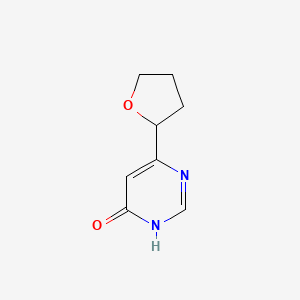

6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol

Overview

Description

6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol, commonly referred to as THFP, is an organic compound that is widely used in scientific research. It is a heterocyclic compound that contains a six-membered ring with a nitrogen atom at the center and a tetrahydrofuran group attached to the ring. THFP has been studied extensively in recent years due to its potential applications in a variety of fields, including medicine, chemistry, and biotechnology.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to 6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol involves complex reactions and chiral separations, resulting in molecules with significant structural specificity. For instance, the synthesis of related compounds demonstrates the ability to create substances with nearly coplanar pyrimidine and pyrazolyl rings, indicating potential for targeted structural modifications in drug design and molecular engineering (Liu et al., 2009).

Drug Discovery and Development

Compounds structurally similar to 6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol have been identified as potent inhibitors in the treatment of cognitive disorders. The synthesis and discovery of PF-04447943, a selective brain penetrant PDE9A inhibitor, highlight the therapeutic potential of these molecules. This compound has shown promise in elevating central cGMP levels in the brain, exhibiting procognitive activity in rodent models, and confirming the role of similar compounds in targeting cGMP signaling pathways for cognitive enhancement (Verhoest et al., 2012).

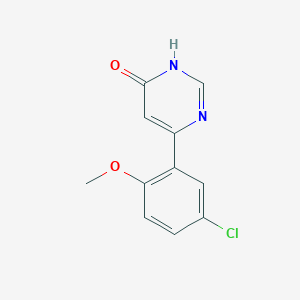

Anti-inflammatory and Analgesic Properties

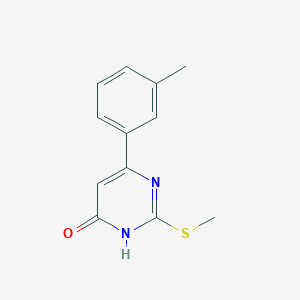

Research into pyrimidine derivatives, including structures related to 6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol, has led to the discovery of novel anti-inflammatory and analgesic agents. These derivatives have been synthesized and tested for their biological activity, revealing that certain substitutions can significantly enhance their therapeutic effects. The nature of the substituent, particularly chlorophenyl, has been found to play a major role in mediating these activities, offering insights into the design of new anti-inflammatory and analgesic drugs (Muralidharan et al., 2019).

Supramolecular Chemistry and Material Science

The study of heteroaromatic esters and nitriles using mixed lithium-cadmium base for metalation and conversion to dipyridopyrimidinones expands the utility of compounds similar to 6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol in creating materials with potential applications in supramolecular chemistry and as bactericidal agents. This research underscores the versatility of pyrimidine derivatives in forming compounds with significant biological and chemical properties, paving the way for their use in diverse scientific fields (Bentabed-Ababsa et al., 2010).

properties

IUPAC Name |

4-(oxolan-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8-4-6(9-5-10-8)7-2-1-3-12-7/h4-5,7H,1-3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTHACXGQQEBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

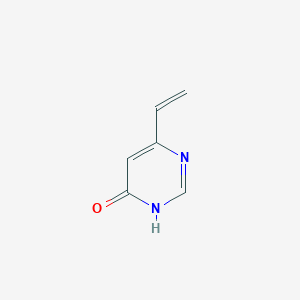

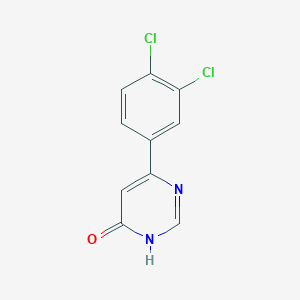

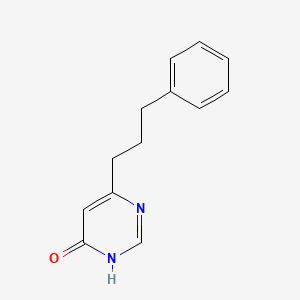

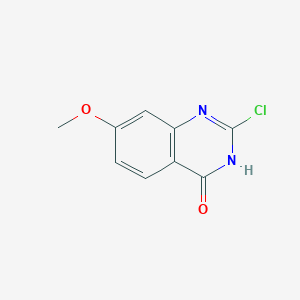

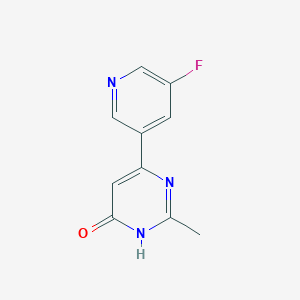

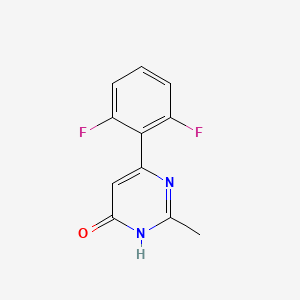

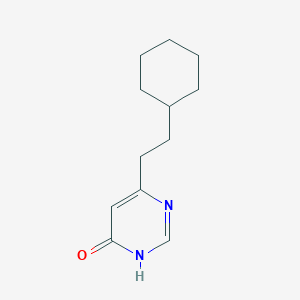

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.